N-Tosylbenzamide

Description

The exact mass of the compound Benzamide, N-[(4-methylphenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

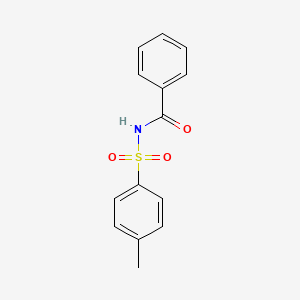

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFNRQZMRIAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064527 | |

| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-74-0 | |

| Record name | N-Tosylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6971-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(p-tolyl)sulphonyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Tosylbenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Acylsulfonamide Scaffold

N-Tosylbenzamide, identified by its CAS number 6971-74-0 and IUPAC name N-[(4-methylphenyl)sulfonyl]benzamide, represents a key chemical entity embodying the N-acylsulfonamide functional group. This structural motif is of considerable interest in medicinal chemistry, serving as a cornerstone in the design of a wide array of biologically active molecules. The inherent properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, combined with the diverse chemistry of the benzoyl moiety, create a versatile scaffold for therapeutic agent development. This guide provides a comprehensive overview of this compound, detailing its synthesis, structural characteristics, and the therapeutic potential suggested by the extensive bioactivity of related compounds.

Chemical Identity and Properties

A clear definition of the subject molecule is foundational for any technical discussion. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 6971-74-0 |

| IUPAC Name | N-[(4-methylphenyl)sulfonyl]benzamide |

| Synonyms | N-Benzoyl-4-methylbenzenesulfonamide, N-(p-tolylsulfonyl)benzamide |

| Molecular Formula | C₁₄H₁₃NO₃S |

| Molecular Weight | 275.32 g/mol |

| Appearance | White to off-white solid |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a critical first step for any research or development application. A well-established method involves the reaction of benzoic acid and 4-methylbenzenesulfonamide in the presence of a dehydrating agent such as phosphorus oxychloride.[1]

Experimental Protocol

Materials:

-

Benzoic acid

-

4-methylbenzenesulfonamide

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dilute hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

Procedure: [1]

-

A mixture of benzoic acid, 4-methylbenzenesulfonamide, and phosphorus oxychloride is heated under reflux on a water bath for 5 hours. The phosphorus oxychloride acts as a dehydrating agent, facilitating the formation of the amide bond.

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured into ice-cold water to quench the reaction and precipitate the crude product.

-

The resulting solid, this compound, is collected by filtration and washed thoroughly with water to remove any water-soluble impurities.

-

The crude product is then dissolved in a sodium bicarbonate solution to separate it from any unreacted acidic starting materials.

-

The filtered solution is subsequently acidified with dilute hydrochloric acid to re-precipitate the purified this compound.

-

The purified product is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent such as ethanol to obtain a product with a constant melting point.

Caption: Workflow for the synthesis of this compound.

Structural Characterization and Spectroscopic Analysis

Unambiguous characterization of the synthesized molecule is paramount for scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

Crystallographic Data

X-ray crystallography studies of this compound reveal important structural features. In the solid state, the molecules are linked by N—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is approximately 79.4°.[1]

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl and tosyl groups, a singlet for the methyl protons of the tosyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the SO₂ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (275.32 g/mol ). |

Biological Significance and Therapeutic Potential (Hypothesized)

While direct and extensive biological studies on this compound are limited in publicly available literature, the well-documented activities of the broader classes of sulfonamides and benzamides provide a strong basis for hypothesizing its potential therapeutic applications.

Antitumor Activity

The N-acylsulfonamide scaffold is a recognized pharmacophore in the development of anticancer agents. Diaryl acylsulfonamides, a class to which this compound belongs, are known to be potent antitumor agents against a wide range of human tumor xenografts.[1] The mechanism of action for many benzamide-containing anticancer drugs involves the inhibition of key enzymes such as histone deacetylases (HDACs).

Enzyme Inhibition

The sulfonamide moiety is a key feature in numerous enzyme inhibitors. This is due to its ability to mimic a tetrahedral transition state and to form strong hydrogen bonds with active site residues. Many N-substituted benzamide derivatives have been investigated as inhibitors of various enzymes, including butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, and tubulin polymerization, a critical process in cell division and a key target in cancer therapy.

Caption: Hypothesized biological potential of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable molecule that incorporates two key pharmacophores: the sulfonamide and benzamide moieties. While specific biological data for this compound is not extensively documented, the rich history of related compounds in drug discovery suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides the foundational chemical knowledge and a framework for such future research endeavors.

References

N-Tosylbenzamide solubility in common organic solvents

An In-depth Technical Guide to the Solubility of N-Tosylbenzamide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the physicochemical principles governing solubility, provides a robust experimental framework for quantitative determination, and offers insights into interpreting the resulting data. Given the limited availability of direct quantitative data in public literature, this guide focuses on empowering researchers with the foundational knowledge and practical methodology to assess solubility accurately in their own laboratory settings.

Introduction: Understanding this compound

This compound (CAS 6971-74-0) is a sulfonamide derivative with a molecular structure that presents distinct regions of both polarity and non-polarity.[1] Its core consists of a benzamide moiety linked to a tosyl group. This unique structure, featuring two aromatic rings, a polar sulfonamide group (-SO₂NH-), and a carbonyl group (C=O), dictates its interactions with various solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical characterization.

The fundamental principle governing solubility is "like dissolves like."[2] This means that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another. For this compound, this translates to a nuanced solubility profile, where both polar and non-polar characteristics of a solvent will influence its dissolution capacity.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility behavior. The key physicochemical parameters for this compound are summarized below. These values provide the basis for predicting its solubility in various solvent classes.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃S | [3][4] |

| Molecular Weight | 275.32 g/mol | [1][3] |

| Melting Point | 147 °C | [5] |

| Calculated LogP | 2.1 - 2.8 | [1][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area (TPSA) | 63.24 Ų | [3] |

The moderate LogP value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors, along with a significant TPSA, indicates the capacity for strong interactions with polar solvents.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties and the "like dissolves like" principle, we can predict the qualitative solubility of this compound. The molecule's polar sulfonamide and carbonyl groups will favor interactions with polar solvents, while its two aromatic rings will contribute to solubility in non-polar and aromatic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | High to Moderate | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar -SO₂NH- and C=O groups. DMSO is an exceptionally powerful solvent for many organic compounds.[6][7] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds. While they will interact with the polar groups of this compound, the energy required to break the solvent's own hydrogen-bonding network can limit solubility compared to aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the entire molecule, balancing interactions with both the polar and non-polar regions.[8] |

| Aromatic | Toluene | Low to Moderate | Toluene is non-polar but can engage in π-stacking interactions with the aromatic rings of this compound, leading to some degree of solubility.[9] |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the sulfonamide and carbonyl groups makes this compound poorly soluble in highly non-polar, aliphatic solvents. |

| Aqueous | Water | Insoluble | The large, non-polar surface area of the two aromatic rings dominates, making the molecule hydrophobic and essentially insoluble in water. |

Experimental Protocol: Quantitative Solubility Determination

To establish definitive solubility data, a rigorous experimental approach is necessary. The Shake-Flask Method is a gold-standard technique for determining the equilibrium solubility of a compound.[10] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Workflow for Equilibrium Solubility Determination

References

- 1. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound , 95% , 6971-74-0 - CookeChem [cookechem.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Introduction: The Structural Significance of N-Tosylbenzamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Tosylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This compound is a compound of significant interest in organic synthesis and medicinal chemistry, often serving as a key intermediate or a structural motif in pharmacologically active molecules. Its structure, incorporating a benzamide core and a tosyl group, presents a rich landscape for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation and purity assessment of such molecules. An in-depth understanding of its ¹H and ¹³C NMR spectra is not merely an academic exercise; it is a prerequisite for quality control, reaction monitoring, and the rational design of new chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, grounded in fundamental principles and supported by field-proven experimental protocols.

Molecular Structure and Atom Numbering for NMR Assignment

To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic atom numbering scheme for this compound is essential. The structure consists of a benzoyl group and a tosyl group attached to a central amide nitrogen.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environment. The chemical shifts are influenced by the electronic effects of the carbonyl and sulfonyl groups, and the coupling patterns reveal the connectivity of the protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can significantly impact the chemical shift of the amide proton (N-H) due to differences in hydrogen bonding capabilities.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet (broad) | 1H | - | N-H | The amide proton is highly deshielded due to the electron-withdrawing nature of the adjacent C=O and SO₂ groups. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, it forms a strong hydrogen bond, shifting it significantly downfield.[1][2] |

| ~7.90 | Doublet | 2H | ~8.0 | H -2'/6' (Benzoyl) | These protons are ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding. |

| ~7.80 | Doublet | 2H | ~8.2 | H -2''/6'' (Tosyl) | Protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded. |

| ~7.65 | Triplet | 1H | ~7.5 | H -4' (Benzoyl) | This proton is para to the carbonyl group and appears as a triplet due to coupling with the two H-3'/5' protons. |

| ~7.55 | Triplet | 2H | ~7.8 | H -3'/5' (Benzoyl) | These protons are meta to the carbonyl group and are coupled to both H-2'/6' and H-4'. |

| ~7.40 | Doublet | 2H | ~8.0 | H -3''/5'' (Tosyl) | Protons meta to the sulfonyl group but ortho to the electron-donating methyl group, appearing upfield relative to H-2''/6''. |

| ~2.40 | Singlet | 3H | - | CH₃ (Tosyl) | The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the aliphatic region. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronic effects of neighboring substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C =O (C7') | The carbonyl carbon is highly deshielded and appears at the low-field end of the spectrum, which is characteristic for amide carbonyls.[3] |

| ~144.0 | C -4'' (Tosyl) | Aromatic quaternary carbon attached to the methyl group. |

| ~138.0 | C -1'' (Tosyl) | Aromatic quaternary carbon directly attached to the electron-withdrawing sulfonyl group. |

| ~135.0 | C -1' (Benzoyl) | Aromatic quaternary carbon attached to the carbonyl group. |

| ~133.0 | C -4' (Benzoyl) | Aromatic CH carbon para to the carbonyl group. |

| ~129.5 | C -3''/5'' (Tosyl) | Aromatic CH carbons on the tosyl ring. |

| ~129.0 | C -3'/5' (Benzoyl) | Aromatic CH carbons meta to the carbonyl group. |

| ~128.5 | C -2'/6' (Benzoyl) | Aromatic CH carbons ortho to the carbonyl group. |

| ~127.5 | C -2''/6'' (Tosyl) | Aromatic CH carbons ortho to the sulfonyl group. |

| ~21.0 | C H₃ (Tosyl) | The methyl carbon of the tosyl group appears in the high-field aliphatic region. |

Experimental Protocol for High-Quality NMR Data Acquisition

The acquisition of reliable and reproducible NMR data requires a meticulously planned experimental approach. The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for this compound, ensuring both accuracy and efficiency.

Part 1: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation.

-

Solvent Selection:

-

Primary Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice due to its high solubilizing power for a wide range of organic compounds and its ability to form strong hydrogen bonds. This results in a sharp, well-resolved signal for the N-H proton, which is often broad or difficult to observe in other solvents.[4] The residual solvent peak appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR.

-

Alternative (CDCl₃): Deuterated chloroform is another common choice. However, the N-H proton signal may be broader and its chemical shift more concentration-dependent compared to in DMSO-d₆. The residual solvent peak is at ~7.26 ppm (¹H) and ~77.16 ppm (¹³C).

-

-

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 - 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

For precise chemical shift referencing, add a minimal amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the filling height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

-

Part 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[5][6]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width: 0 - 13 ppm.

-

Acquisition Time (AQ): 3 - 4 seconds. This ensures sufficient data points across each peak for good resolution.

-

Relaxation Delay (D1): 2 - 5 seconds. A longer delay allows for full relaxation of protons, which is crucial for accurate signal integration.

-

Number of Scans (NS): 8 - 16 scans for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').

-

Spectral Width: 0 - 200 ppm.

-

Acquisition Time (AQ): 1 - 2 seconds.

-

Relaxation Delay (D1): 5 - 10 seconds. Quaternary carbons and other carbons with long relaxation times require a longer delay to be accurately represented. For truly quantitative results, this delay should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS): 1024 - 4096 scans, depending on sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Part 3: Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum (zero- and first-order corrections) to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the entire spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak.

-

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Workflow for NMR Structural Elucidation

The process from sample to final interpreted spectrum follows a logical and systematic workflow. This self-validating system ensures that the data is reliable and the structural assignment is robust.

References

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Role of N-Tosylbenzamide as a Directing Group

Foreword: The Strategic Imperative of C-H Functionalization

In the landscape of modern organic synthesis, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift. It offers a more atom-economical and efficient alternative to traditional cross-coupling methods, which necessitate pre-functionalized starting materials.[1] However, the ubiquity of C-H bonds within a molecule presents a formidable challenge: achieving site selectivity.[1] The strategy of chelation-assisted C-H activation, employing a coordinating or "directing" group, has emerged as the most robust solution to this challenge, enabling chemists to selectively transform a specific C-H bond proximal to the directing moiety.[2][3]

This guide delves into the multifaceted role of a particularly effective and versatile directing group: This compound . We will move beyond a mere survey of its applications to provide a deeper understanding of its mechanistic underpinnings, the rationale behind experimental design, and its unique capacity to serve not just as a temporary guide but as an active participant in the synthesis of complex molecular architectures.

The this compound Moiety: An Archetype of Efficiency

The efficacy of this compound as a directing group stems from its distinct structural and electronic properties. The molecule incorporates a Lewis basic amide carbonyl oxygen and an acidic N-H proton. This arrangement facilitates the formation of a stable, five-membered cyclometalated intermediate with transition metals like palladium (Pd) and rhodium (Rh), which is a crucial step in the catalytic cycle.[4] The acidity of the N-H bond is considered essential for the C-H activation to proceed efficiently.[4]

What truly sets this compound apart is its dual functionality. Beyond its primary role in directing ortho-C–H functionalization, the group itself is amenable to a variety of subsequent transformations.[5][6] It can act as a precursor to carbonyl or carboxamide fragments, enabling elegant one-pot or sequential reactions to construct valuable heterocyclic scaffolds such as isoindolinones, phenanthridinones, and fluorenones.[4][5][6] This transformable nature elevates it from a simple directing group to a pivotal synthetic linchpin.[4]

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and rational design of new transformations. While nuances exist for different metals and coupling partners, the palladium-catalyzed ortho-functionalization of this compound generally proceeds through a well-established catalytic cycle.

The process is initiated by the coordination of the this compound substrate to a Pd(II) catalyst. This is followed by the rate-determining step: a concerted metalation-deprotonation (CMD) event, wherein the ortho-C-H bond is cleaved to form a stable five-membered palladacycle intermediate.[7][8] The subsequent steps depend on the nature of the coupling partner and oxidant. For many reactions, such as acetoxylation or arylation, the cycle is believed to proceed via a Pd(II)/Pd(IV) pathway.[1] The palladacycle is oxidized from Pd(II) to a high-valent Pd(IV) species, which then undergoes C-O or C-C bond-forming reductive elimination to release the functionalized product and regenerate a Pd(II) species, ready to re-enter the catalytic cycle.[1]

References

- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]

- 7. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes. | Semantic Scholar [semanticscholar.org]

preliminary investigation of N-Tosylbenzamide reactivity

<An In-depth Technical Guide to the Reactivity of N-Tosylbenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: Senior Application Scientist

This compound, a compound featuring a benzoyl group attached to a tosyl-protected nitrogen, is a versatile and highly valuable building block in modern organic synthesis. The interplay between the electron-withdrawing tosyl group and the amide functionality imparts a unique reactivity profile, making it a key substrate in a variety of chemical transformations. This guide provides a comprehensive investigation into the core reactivity of this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings of its reactions, offering field-proven insights into experimental design and execution. This document is structured to serve as a practical and authoritative resource, complete with detailed protocols, data interpretation, and visual aids to facilitate understanding and application in a research and development setting.

Foundational Concepts: Understanding the this compound Moiety

Before delving into its reactions, it is crucial to understand the structural and electronic properties of this compound that dictate its chemical behavior.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the reaction of benzamide with p-toluenesulfonyl chloride in the presence of a base, or through the reaction of (benzamidomethyl)amine with 4-toluenesulfonyl chloride.[1] This straightforward synthesis makes it a readily accessible starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₃S | [2] |

| Molecular Weight | 275.32 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number | 6971-74-0 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [3] |

Key Reactive Sites: A Causal Analysis

The reactivity of this compound is governed by three primary features:

-

The Acidic N-H Proton: The powerful electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups significantly increases the acidity of the amide proton. This makes deprotonation a facile process, generating a potent nitrogen nucleophile.

-

The Electrophilic Carbonyl Carbon: As with all amides, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

The Benzene Rings: Both the benzoyl and tosyl rings can undergo electrophilic aromatic substitution, although this is less commonly exploited than reactions at the amide core. The tosyl group can also serve as a directing group in certain C-H functionalization reactions.[4]

Caption: Key reactive sites on the this compound molecule.

Core Reactivity Profiles: Mechanisms and Protocols

This section details the primary transformations of this compound, providing both the mechanistic rationale and a self-validating experimental protocol for each.

N-Alkylation and N-Arylation: Harnessing Nitrogen Nucleophilicity

The most common and powerful application of this compound is its use as a pronucleophile for the formation of C-N bonds. Deprotonation creates a stabilized anion that readily reacts with a wide range of electrophiles.

Mechanism Insight: The reaction proceeds via a classic SN2 pathway. The choice of base is critical; it must be strong enough to deprotonate the amide but not so strong as to cause undesired side reactions with the electrophile.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Polar aprotic solvents like DMF or THF are preferred as they solvate the cation without interfering with the nucleophile.[5]

Field-Proven Protocol: General N-Alkylation

This protocol is designed to be self-validating by incorporating in-process checks (TLC monitoring) and a robust purification strategy.

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as moisture can quench the base and the generated anion.

-

Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 0.1 M concentration) via syringe.

-

Anion Formation: Stir the suspension at room temperature for 30 minutes. The slight exotherm often observed indicates successful deprotonation.

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C to control the reaction rate and minimize side reactions.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every hour. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting amide.

-

Workup: Once the reaction is complete (typically 4-12 hours), quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Wash the combined organic layers with water and brine to remove residual DMF and base. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Caption: A self-validating workflow for N-alkylation.

Hydrolysis: Cleavage of the Amide Bond

While amides are generally stable, the N-Tosyl group modifies the reactivity, allowing for cleavage under specific conditions. Hydrolysis can occur at either the N-S bond (detosylation) or the N-C bond (amide cleavage).

Mechanism Insight:

-

Basic Hydrolysis: Under strong basic conditions (e.g., NaOH in refluxing methanol/dioxane), nucleophilic attack by hydroxide occurs at the electrophilic carbonyl carbon.[6][7] This leads to the cleavage of the C-N bond, yielding a benzoate salt and tosylamide. This pathway is generally favored over N-S bond cleavage.

-

Acidic Hydrolysis: Vigorous acidic conditions (e.g., concentrated H₂SO₄, heat) are typically required for amide hydrolysis.[8] The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Table 2: Comparison of Hydrolysis Conditions

| Condition | Reagents | Primary Cleavage | Causality |

| Basic | NaOH, MeOH/Dioxane, Reflux | C(O)-N Bond | Direct nucleophilic attack on the highly electrophilic carbonyl carbon.[6] |

| Acidic | Conc. H₂SO₄, Heat | C(O)-N Bond | Protonation of the carbonyl oxygen enhances its electrophilicity.[8] |

| Reductive (Detosylation) | HBr/Phenol or Mg/MeOH | S-N Bond | Specific reagents designed to cleave sulfonamides, often leaving the amide intact. |

Reduction of the Carbonyl Group

The reduction of the amide carbonyl to a methylene group (CH₂) is a challenging but valuable transformation, converting the benzamide into a substituted benzylamine.

Mechanism Insight: Due to the resonance stability of the amide bond, strong reducing agents are required.[9] Lithium aluminum hydride (LiAlH₄) is a common choice. The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride to the carbonyl carbon. A subsequent elimination and further reduction sequence leads to the amine. More recently, catalyst systems such as titanium tetrachloride with borane-ammonia have been developed for this transformation.[9]

Field-Proven Protocol: Reduction with LiAlH₄

CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.

-

Setup: To an oven-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an Argon atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Substrate Addition: Dissolve N-alkyl-N-tosylbenzamide (1.0 eq) in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Workup (Fieser Method - Critical for Safety): Cool the reaction to 0 °C. Cautiously and sequentially add:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.

-

-

Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting amine by column chromatography or distillation.

Applications in Synthesis

The reactivity of this compound makes it a cornerstone in the synthesis of complex molecules, particularly in medicinal chemistry.

-

As a Directed Metalation Group: The entire this compound group can act as a powerful directing group for ortho-lithiation, enabling regioselective functionalization of the benzoyl ring.[10]

-

Precursor to N-Substituted Amines: The N-alkylation/reduction sequence is a robust two-step method for preparing a diverse library of secondary amines.

-

Protecting Group: The tosyl group can be considered a protecting group for the amide nitrogen, allowing for selective reactions elsewhere in a molecule before its potential removal.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is incompatible with strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

References

- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 2. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Sequential ortho-/meta-C–H functionalizations of N-tosyl-benzamides for the synthesis of polyfunctionalized arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-Tosylbenzamide as a Protecting Group for Amines

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures.[1][2] Amines, being nucleophilic and often reactive under a wide array of conditions, necessitate robust yet selectively cleavable protecting groups.[3][4] While carbamates like Boc and Cbz are ubiquitous, sulfonamide-based protecting groups offer a unique profile of stability and reactivity.[5][6] This guide provides a comprehensive technical overview of N-Tosylbenzamide, a specialized reagent for the protection of amines. We will explore its synthesis, the mechanics of amine protection, its chemical stability, detailed deprotection protocols, and its strategic applications, offering researchers a complete framework for its effective implementation.

Introduction: The Strategic Role of Amine Protection

The synthesis of complex molecules often requires a sequence of reactions where a specific functional group must remain inert while another part of the molecule is transformed.[2] An amine protecting group is a chemical moiety that is reversibly attached to a nitrogen atom, temporarily masking its nucleophilicity and basicity.[2] An ideal protecting group should be:

-

Easy to install in high yield.[1]

-

Stable to a wide range of reaction conditions.[1]

-

Selectively removable under mild conditions that do not affect other functional groups.[1]

This concept of "orthogonality," where different protecting groups on the same molecule can be removed under distinct conditions, is a cornerstone of modern synthetic strategy.[4][7] While p-toluenesulfonamides (tosylamides) are known for their exceptional stability, this robustness often necessitates harsh deprotection conditions that are incompatible with sensitive substrates.[5] this compound emerges as a nuanced alternative, combining the stability features of a sulfonamide with modified reactivity for more controlled applications.

Synthesis and Structure of this compound

This compound, also known as N-benzoyl-4-methylbenzenesulfonamide, is the core reagent.[8] Its synthesis is typically achieved through the reaction of benzamide with p-toluenesulfonyl chloride in the presence of a base. The structure, featuring both a benzoyl and a tosyl group attached to the nitrogen, is key to its function. The strong electron-withdrawing nature of both groups significantly reduces the nucleophilicity of the protected nitrogen atom.

Caption: Reaction scheme for the synthesis of this compound.

Amine Protection: Mechanism and Protocol

The protection of an amine with this compound involves the transfer of the tosyl group from the benzamide nitrogen to the target amine. This process is effectively a trans-sulfonylation reaction.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the primary or secondary amine on the sulfur atom of the this compound. The benzamide anion, a relatively stable leaving group, is displaced, and the tosyl group is transferred to the target amine, forming a highly stable N-tosylated amine (tosylamide). The choice of base is critical to deprotonate the amine, enhancing its nucleophilicity without promoting side reactions.

Caption: Experimental workflow for the N-tosylation of an amine.

Experimental Protocol: Protection of Benzylamine

This protocol describes a general procedure for the N-tosylation of a primary amine.

-

Reagent Preparation: To a solution of benzylamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.).

-

Base Addition: Add a suitable base, such as triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-methylbenzenesulfonamide.

Stability Profile of N-Tosyl Protected Amines

The utility of a protecting group is defined by its stability under various reaction conditions. N-tosylamides are renowned for their robustness, a key advantage in complex synthetic routes.[5]

| Condition Type | Reagent/Condition | Stability of N-Tosylamide | Orthogonality Considerations |

| Acidic | Trifluoroacetic Acid (TFA), HCl | Highly Stable | Allows for the selective deprotection of acid-labile groups like Boc.[5] |

| Basic | Piperidine, NaOH, K₂CO₃ | Highly Stable | Allows for the selective deprotection of base-labile groups like Fmoc.[3] |

| Reductive | H₂, Pd/C | Generally Stable | Cbz groups are readily cleaved under these conditions.[4][9] |

| Oxidative | m-CPBA, KMnO₄ | Generally Stable | Stability depends on the rest of the molecule. |

| Organometallics | Grignard Reagents, Organolithiums | Generally Stable | Superior stability compared to many carbamates in certain cases.[5] |

Deprotection Strategies: Reclaiming the Amine

The primary challenge with tosylamides is their high stability, which often requires harsh deprotection conditions.[5][10] However, several methods have been developed to cleave the N-S bond under more manageable conditions.

Reductive Cleavage

Reductive methods are the most common for cleaving tosylamides. The choice of reagent depends on the substrate's functional group tolerance.

-

Magnesium in Methanol (Mg/MeOH): A frequently used method for sterically hindered substrates. The reaction involves single-electron transfer from magnesium to the sulfonamide.

-

Samarium(II) Iodide (SmI₂): A powerful one-electron reducing agent that is particularly effective for deprotecting tosylamides, even those deactivated by electron-withdrawing groups.[11][12]

-

Sodium in Liquid Ammonia (Na/NH₃): A classic and potent dissolving metal reduction, though it requires specialized equipment for handling liquid ammonia and alkali metals.[10]

-

Thioanisole/Trifluoromethanesulphonic Acid: This system is effective for cleaving the tosyl group, particularly from the guanidino function of arginine.[13]

Caption: General mechanism for the reductive cleavage of a tosylamide.

Experimental Protocol: Deprotection using Mg/MeOH

-

Setup: In a round-bottom flask, suspend magnesium turnings (10 eq.) in anhydrous methanol (0.1 M) under an inert atmosphere.

-

Addition: Add the N-tosylated amine (1.0 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and sonicate if necessary to maintain the activation of the magnesium surface. Monitor the reaction by TLC. The reaction may take 4-12 hours.

-

Quenching: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Work-up: Filter the mixture through a pad of Celite® to remove magnesium salts. Extract the filtrate with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting amine by column chromatography or distillation as required.

Applications in Drug Development and Synthesis

The benzamide and sulfonamide moieties are common pharmacophores in medicinal chemistry.[14][15][16] N-substituted benzamides have been investigated as tubulin polymerization inhibitors for anticancer activity, and sulfamoylbenzamide derivatives have been explored as STAT3 signaling pathway inhibitors.[14][15] The use of this compound as a protecting group allows for the temporary masking of an amine while other parts of a molecule containing these key structural motifs are elaborated, making it a valuable tool in the synthesis of novel drug candidates.

Conclusion

This compound offers a valuable, albeit specialized, tool for the protection of amines in organic synthesis. Its primary advantage lies in the exceptional stability of the resulting tosylamide, which is orthogonal to common acid-labile (Boc) and base-labile (Fmoc) protecting groups. While deprotection requires specific reductive or strong acid conditions, these methods provide a clear synthetic pathway when extreme robustness is required. For researchers in drug development and complex molecule synthesis, understanding the specific applications and limitations of this compound allows for more strategic and efficient synthetic planning.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. p-Toluenesulfonamides [organic-chemistry.org]

- 13. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving N-Tosylbenzamide

Abstract

N-Tosylbenzamide is a versatile reagent and intermediate in modern organic synthesis, playing a crucial role in a variety of fundamental reaction mechanisms. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a particular focus on its participation in the classical Hofmann rearrangement and its contemporary application as a nitrene precursor in transition-metal-catalyzed C-H amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanistic underpinnings and practical applications of this compound chemistry. Through detailed mechanistic discussions, step-by-step experimental protocols, and visual aids, this guide aims to equip the reader with the knowledge to effectively utilize this compound in complex molecular synthesis.

Introduction: The Synthetic Utility of this compound

This compound, a compound featuring a benzoyl group and a tosyl group attached to a central nitrogen atom, has emerged as a significant player in the synthetic chemist's toolbox. Its unique electronic and structural properties make it a valuable precursor for the generation of reactive intermediates, which can then participate in a range of bond-forming reactions. The presence of the electron-withdrawing tosyl group acidifies the N-H proton (in its amide precursor) and stabilizes anionic intermediates, while the N-Ts bond can be cleaved under specific conditions to generate highly reactive species. This guide will dissect two of the most important reaction manifolds of this compound: the Hofmann rearrangement for the synthesis of aminobenzenes and the generation of tosylnitrene for C-H amination reactions.

Synthesis of this compound

The preparation of this compound is typically straightforward, involving the reaction of benzamide with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

-

To a solution of benzamide (1.0 eq) in a suitable solvent (e.g., pyridine, or dichloromethane with a tertiary amine base like triethylamine) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. The use of a base is crucial to neutralize the HCl generated during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Caption: General scheme for the synthesis of this compound.

The Hofmann Rearrangement of this compound

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] While the reaction is general for primary amides, the principles can be conceptually applied to understand the behavior of N-substituted amides under similar conditions. In the case of this compound, a true Hofmann rearrangement to form an amine is not the direct outcome due to the N-substituent. However, the initial steps involving deprotonation and reaction with a halogen are relevant to its chemistry.

A more direct application of the Hofmann rearrangement principle is with the parent benzamide to produce aniline, a key industrial chemical. The reaction proceeds through an isocyanate intermediate.[3][4]

Mechanism of the Hofmann Rearrangement

The mechanism involves the following key steps:[1][2][4]

-

Deprotonation: A strong base deprotonates the amide, forming an anion.

-

Halogenation: The anion reacts with a halogen (e.g., bromine) to form an N-haloamide.

-

Second Deprotonation: The base removes the remaining acidic proton from the nitrogen, generating an N-haloamide anion.

-

Rearrangement: The crucial step involves the rearrangement of the N-haloamide anion. The phenyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.[5]

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[4]

Caption: Key intermediates in the Hofmann Rearrangement.

This compound as a Nitrene Precursor in C-H Amination

A more contemporary and powerful application of this compound and its derivatives is in transition-metal-catalyzed C-H amination reactions.[6] In these reactions, the this compound derivative acts as a precursor to a highly reactive tosylnitrene or a metal-nitrenoid intermediate.[7][8] These species can then insert into C-H bonds to form new C-N bonds, a highly sought-after transformation in organic synthesis and drug discovery.[9]

Generation of the Reactive Intermediate

The generation of the active aminating species from an this compound derivative, such as an N-acyloxy or N-benzoyloxycarbamate, typically requires a transition metal catalyst, often based on rhodium or copper.[10][11] The catalyst facilitates the cleavage of the N-O bond, leading to the formation of a metal-nitrenoid intermediate.[12][13]

Rhodium-Catalyzed C-H Amination

Rhodium catalysts, particularly dirhodium(II) complexes like Rh₂(OAc)₄ and Rh₂(esp)₂, are highly effective for C-H amination reactions.[9] The generally accepted mechanism involves the following catalytic cycle:

-

Catalyst Activation: The rhodium(II) catalyst reacts with the nitrene precursor (e.g., an N-tosyloxycarbamate derived from this compound chemistry) to form a rhodium-nitrenoid intermediate.[10]

-

C-H Insertion: The electrophilic rhodium-nitrenoid then undergoes a concerted C-H insertion into a substrate's C-H bond. This step is often the rate-determining and selectivity-determining step of the reaction.

-

Product Release and Catalyst Regeneration: The aminated product is released, and the rhodium(II) catalyst is regenerated, ready to enter another catalytic cycle.

Caption: Catalytic cycle for Rhodium-catalyzed C-H amination.

Copper-Catalyzed C-H Amination

Copper catalysts have also been extensively used for C-H amination reactions, often providing complementary reactivity to rhodium catalysts. The mechanism of copper-catalyzed amination can be more varied and is often dependent on the specific copper source, ligand, and oxidant used.[14][15] A plausible mechanistic pathway involves:

-

Formation of a Copper-Nitrenoid: Similar to rhodium, a copper catalyst can react with the nitrene precursor to form a copper-nitrenoid species.[11]

-

C-H Abstraction/Radical Rebound or Concerted Insertion: The subsequent C-N bond formation can occur through different pathways. One possibility is a concerted insertion into the C-H bond. Alternatively, a stepwise mechanism involving hydrogen atom abstraction by the copper-nitrenoid to form a carbon radical and a copper-amido species, followed by radical rebound, can also operate. The operative mechanism can influence the stereoselectivity of the reaction.

Applications in Drug Development and Complex Molecule Synthesis

The ability to selectively introduce nitrogen-containing functional groups into complex molecules is of paramount importance in drug discovery and development.[16][17] C-H amination reactions utilizing this compound derivatives as nitrene precursors have been successfully applied to the late-stage functionalization of natural products and drug candidates.[9] This strategy allows for the rapid generation of molecular diversity and the exploration of structure-activity relationships. The Hofmann rearrangement, while a more classical method, remains a reliable tool for the synthesis of primary amines, which are themselves important building blocks in pharmaceutical synthesis.[1]

Conclusion

This compound and its derivatives are valuable and versatile tools in modern organic synthesis. Their reactivity is dominated by two key mechanistic manifolds: the classical Hofmann-type rearrangement chemistry and the more contemporary transition-metal-catalyzed C-H amination via nitrene/nitrenoid intermediates. A thorough understanding of these fundamental reaction mechanisms is essential for harnessing the full synthetic potential of this class of compounds. As the demand for more efficient and selective methods for C-N bond formation continues to grow, the development of novel reactions and catalysts involving this compound-based reagents is expected to remain an active and fruitful area of research.

References

- 1. pharmdguru.com [pharmdguru.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Advances in transition metal-catalyzed C–H amination strategies using anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrene transfer reaction with hydroxylamine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: N-Tosylbenzamide Directed Ortho C-H Functionalization

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of the N-Tosylbenzamide Directing Group

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. By targeting ubiquitous C-H bonds, this approach enhances atom economy and streamlines the synthesis of complex molecules, a critical consideration in drug discovery and materials science.

At the heart of this strategy lies the concept of a "directing group" (DG), a functional moiety within a molecule that positions a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. While numerous directing groups have been developed, the this compound group has garnered significant attention for its unique combination of robust directing ability and exceptional versatility for subsequent transformations.[1][2]

This guide provides an in-depth exploration of the this compound group in directing ortho C-H functionalization. We will delve into the mechanistic underpinnings, provide detailed protocols for key transformations like arylation, alkoxylation, and halogenation, and demonstrate why this moiety is "more than a simple directing group" by showcasing its role as a versatile synthetic handle for downstream diversification.[1][2]

Mechanistic Rationale: Why this compound Works

The efficacy of the this compound group stems from its ability to form a stable, five-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway.[3][4] This mechanism is characteristic of high-oxidation-state late transition metals like Palladium(II).[4]

The key steps are:

-

Coordination: The amide oxygen of the this compound coordinates to the Pd(II) catalyst.

-

C-H Cleavage (CMD): An internal base, typically an acetate or carbonate ligand on the palladium center, abstracts an ortho proton, leading to the cleavage of the C-H bond and the formation of a stable cyclometalated intermediate. This is generally the rate-determining step.[5]

-

Functionalization: This palladacycle is the central hub for functionalization. It can undergo various reactions, such as oxidative addition with an aryl halide followed by reductive elimination (for arylation) or reaction with an electrophilic oxidant (for halogenation/alkoxylation).[3]

-

Catalyst Regeneration: The final step releases the functionalized product and regenerates the active Pd(II) catalyst, completing the cycle.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes sub [label="this compound\n+ Pd(II) Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; coord [label="Coordination Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; cmd [label="Cyclopalladated\nIntermediate (Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Pd(IV) Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ortho-Functionalized\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, width=0, height=0, label=""];

// Edges sub -> coord [label="Coordination"]; coord -> cmd [label="Concerted Metalation-\nDeprotonation (CMD)"]; cmd -> ox_add [label="+ Ar-I\n(Oxidative Addition)", color="#4285F4"]; ox_add -> product [label="Reductive\nElimination", color="#4285F4"]; product -> sub [label="+ Catalyst\nRegeneration", style=dashed];

// Grouping for clarity {rank=same; sub; product;} {rank=same; coord; ox_add;} } केंदot Caption: Generalized catalytic cycle for Pd(II)-catalyzed ortho-arylation.

Application Notes: Scope of Transformations

The this compound directing group enables a wide array of ortho C-H functionalizations. This section highlights the most prevalent and synthetically useful examples.

Ortho-Arylation: Forging Biaryl Scaffolds

The palladium-catalyzed ortho-arylation of N-Tosylbenzamides with aryl iodides provides a direct route to functionalized biarylcarboxamides, which are valuable precursors in medicinal chemistry.[6] This transformation is generally robust, tolerating a range of electronically diverse N-tosylbenzamides and iodoarenes.[6][7]

Key Experimental Insights:

-

Catalyst: Palladium acetate (Pd(OAc)₂) is the most commonly used and cost-effective catalyst precursor.

-

Oxidant/Additive: Silver salts, particularly silver acetate (AgOAc), are often crucial.[6] The silver cation acts as a halide scavenger, facilitating the oxidative addition of the aryl iodide to the palladacycle.

-

Solvent: Acidic solvents like acetic acid (AcOH) are typically employed, as they can assist in the CMD step.

-

Challenge: A common side reaction is diarylation, especially with electron-rich or para-substituted benzamides. This can often be mitigated by carefully controlling stoichiometry and reaction time.[6]

| Catalyst | Additive | Solvent | Temperature (°C) | Substrate Scope | Representative Yield | Reference |

| Pd(OAc)₂ | AgOAc | AcOH | 120 | Broad (electron-donating and withdrawing groups) | 60-85% | [6] |

| Pd(OAc)₂ | Na₂S₂O₈ | HFIP | 100 | Arylation with simple arenes | 55-78% | [8] |

Ortho-Alkoxylation & Halogenation: Introducing Heteroatoms

The introduction of alkoxy and halide functionalities can be achieved under remarkably mild conditions, even at room temperature, using palladium catalysis. This is particularly valuable for synthesizing complex molecules with sensitive functional groups.

Key Experimental Insights:

-

Oxidants are Key: These reactions do not involve a cross-coupling partner but instead rely on an external oxidant to facilitate the C-O or C-X bond-forming reductive elimination from the palladacycle.

-

For Alkoxylation: Oxidants like PhI(OAc)₂ are reliable choices. The reaction is performed in the corresponding alcohol, which acts as both the solvent and the nucleophile.

-

For Halogenation: N-halosuccinimides (NCS, NBS, NIS) are effective and readily available sources for chlorine, bromine, and iodine, respectively.

| Functionalization | Catalyst | Reagent/Oxidant | Solvent | Temperature | Representative Yield | Reference |

| Methoxy/Ethoxy | Pd(OAc)₂ | PhI(OAc)₂ | MeOH/EtOH | Room Temp | 70-90% | |

| Bromination | Pd(OAc)₂ | NBS | DCE | Room Temp | 80-95% | |

| Iodination | Pd(OAc)₂ | NIS | DCE | Room Temp | 75-92% |

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent typical experimental procedures.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंदot Caption: General workflow for a typical C-H functionalization experiment.

Protocol 4.1: Synthesis of Starting Material (this compound)

Rationale: The starting material is readily prepared from commercially available benzamide and tosyl chloride. This protocol ensures a high-purity substrate for subsequent C-H activation reactions.

-

Reagents:

-

Benzamide (1.0 equiv)

-

Tosyl Chloride (1.1 equiv)

-

Pyridine (solvent and base)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzamide and dissolve in pyridine (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add tosyl chloride portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Stir vigorously until a white precipitate forms.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

Protocol 4.2: Palladium-Catalyzed Ortho-Arylation[6]

Rationale: This protocol provides a reliable method for synthesizing 2-aryl-N-tosylbenzamides, demonstrating the core application of this directing group. Acetic acid serves as the solvent, and silver acetate is a crucial additive.

-

Reagents & Equipment:

-

This compound (1.0 equiv, e.g., 0.5 mmol, 137.7 mg)

-

Aryl Iodide (1.2 equiv, e.g., 0.6 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂, 5 mol%, 0.025 mmol, 5.6 mg)

-

Silver(I) Acetate (AgOAc, 2.0 equiv, 1.0 mmol, 166.9 mg)

-

Acetic Acid (AcOH, 2.0 mL)

-

Screw-cap vial, magnetic stir bar, heating block.

-

-

Procedure:

-

To a screw-cap vial, add this compound, the aryl iodide, Pd(OAc)₂, and AgOAc.

-

Add the magnetic stir bar and acetic acid.

-

Seal the vial tightly with a Teflon-lined cap.

-

Place the vial in a preheated heating block at 120 °C.

-

Stir the reaction for 16-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL).

-

Filter the mixture through a pad of Celite to remove palladium black and silver salts, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.

-

Beyond Directing: The Transformable Nature of the N-Tosylamide Group

A key advantage of the this compound group is its capacity for further chemical modification, allowing it to serve as a pivotal point for divergent synthesis.[2][6]

-

Cleavage to Primary Amide: The tosyl group can be readily removed under reductive conditions (e.g., sodium/naphthalene in THF) to unmask the primary biarylcarboxamide. This is a highly valuable transformation, as primary amides are common motifs in pharmaceuticals.[6]

-

Intramolecular Cyclization: Under acidic conditions (e.g., TFA at 120 °C), the ortho-arylated this compound can undergo intramolecular electrophilic aromatic substitution, leading to the formation of fluorenone structures.[6]

-

Reservoir for CO or CON Fragments: The entire directing group can be leveraged in sequential reactions to build complex heterocyclic scaffolds like phenanthridinones and isoindolinones.[1][2]

This versatility elevates the this compound from a temporary directing group to an integral and transformable part of the overall synthetic strategy.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion / No Reaction | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use fresh Pd(OAc)₂; Ensure reaction temperature is maintained; Use freshly distilled/purified solvents and reagents. |

| Dominant Diarylation | Substrate electronics (para-substitution); Reaction time too long. | Reduce reaction time and monitor closely by TLC/LC-MS; Use a slight excess of the this compound relative to the aryl iodide.[6] |

| Decomposition of Starting Material | Reaction temperature too high; Incompatible functional groups. | Screen lower temperatures (e.g., 100-110 °C); If using harsh acids like TFA, consider alternative conditions.[6] |

| Difficulty in Purification | Co-elution of product and starting material or byproducts. | Optimize chromatography conditions (try different solvent systems or use a different stationary phase like alumina). |

References

- 1. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]

- 2. N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group [mdpi.com]

- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of N-Tosylbenzamide in Palladium-Catalyzed C-H Activation: Application Notes and Protocols

Introduction: A Paradigm Shift in Biaryl Synthesis